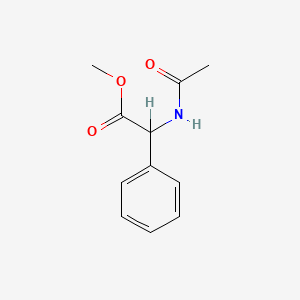
2-乙酰氨基-2-苯基乙酸甲酯
概述
描述
“Methyl 2-acetamido-2-phenylacetate” is a synthetic compound with a molecular weight of 207.23 . Its IUPAC name is methyl (acetylamino) (phenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-acetamido-2-phenylacetate” is1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-acetamido-2-phenylacetate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .科学研究应用
Synthesis of Heterocyclic Compounds
Methyl 2-acetamido-2-phenylacetate: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Its structure allows for the introduction of various functional groups, leading to the creation of diverse heterocyclic frameworks that are often found in biologically active molecules .
Pharmacological Research
This compound serves as a starting material for the development of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects. For instance, modifications of the acetamido group can lead to compounds with significant anti-inflammatory and analgesic properties .
Chemical Synthesis Optimization
Researchers utilize Methyl 2-acetamido-2-phenylacetate to improve synthetic pathways. Its reactivity can be harnessed to optimize the production processes of existing pharmaceuticals, potentially increasing yield and reducing costs .
Material Science Applications
In material science, this compound can be used to modify surface properties of materials. By incorporating it into polymers, scientists can alter characteristics like hydrophobicity, which can be beneficial in creating specialized coatings or medical devices .
Analytical Chemistry
Methyl 2-acetamido-2-phenylacetate: can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for use in calibration curves and quantitative analysis .
Biochemistry Research
The compound plays a role in studying enzyme-substrate interactions, particularly with enzymes that act on similar structural motifs. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Chromatography
Due to its distinct chemical properties, Methyl 2-acetamido-2-phenylacetate can be used in chromatographic methods to help in the separation of complex mixtures, serving as a reference compound or as part of the mobile phase .
Computational Chemistry
In silico studies often use this compound as a model to understand molecular interactions and predict the behavior of similar molecules in various environments, which is essential for drug design and discovery .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, wearing protective gloves, and washing hands and other exposed skin thoroughly after handling .
属性
IUPAC Name |
methyl 2-acetamido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-phenylacetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)